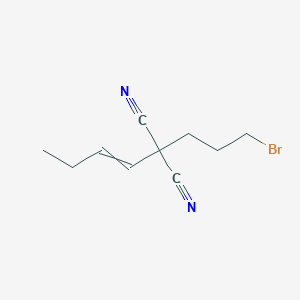
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile is an organic compound with the molecular formula C10H13BrN2 It is a derivative of propanedinitrile, featuring both a bromopropyl and a butenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(but-1-en-1-yl)propanedinitrile typically involves the reaction of 3-bromopropylamine with but-1-en-1-ylpropanedinitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form saturated derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, hydrogen halides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Addition Products: Halogenated or hydrogenated derivatives of the butenyl group.
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Saturated derivatives of the original compound.
科学的研究の応用
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Bromopropyl)(but-1-en-1-yl)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The butenyl group can participate in various biochemical reactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
Propanedinitrile: A simpler derivative with two cyano groups.
(3-Bromopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile: A similar compound with a phenyl group instead of a butenyl group.
(3-Bromoprop-1-en-1-yl)benzene: A related compound with a benzene ring.
Uniqueness
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile is unique due to its combination of a bromopropyl and a butenyl group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
649759-68-2 |
|---|---|
分子式 |
C10H13BrN2 |
分子量 |
241.13 g/mol |
IUPAC名 |
2-(3-bromopropyl)-2-but-1-enylpropanedinitrile |
InChI |
InChI=1S/C10H13BrN2/c1-2-3-5-10(8-12,9-13)6-4-7-11/h3,5H,2,4,6-7H2,1H3 |
InChIキー |
ZNEGWUSELMGFTH-UHFFFAOYSA-N |
正規SMILES |
CCC=CC(CCCBr)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


propanedinitrile](/img/structure/B12608889.png)
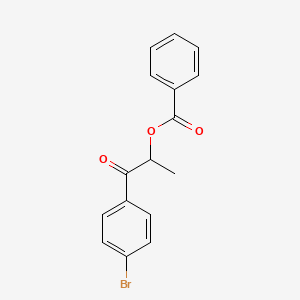
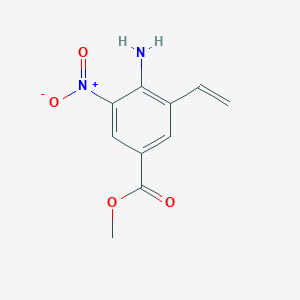
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)
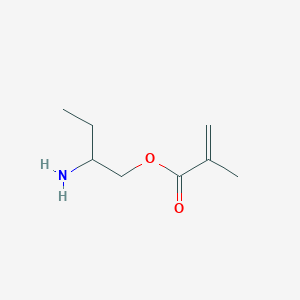
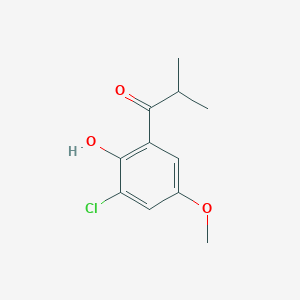
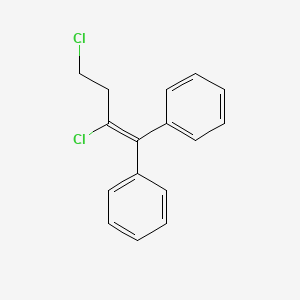
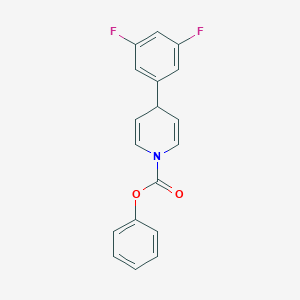
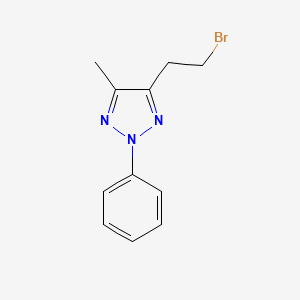
![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
